2-((5-Benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-fluorophenyl)acetamide
Description
The compound 2-((5-Benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-fluorophenyl)acetamide (hereafter referred to as the target compound) is a triazole-based derivative characterized by:
- A 1,2,4-triazole core substituted at position 4 with a phenyl group and at position 5 with a benzyl group.
- A thioether (-S-) linkage connecting the triazole to an acetamide moiety.
- A 4-fluorophenyl group attached to the acetamide nitrogen.
Its molecular formula is C24H22FN4OS (molecular weight: 430.53) . This structure places it within a broader class of 1,2,4-triazole-thioacetamide derivatives, which are studied for their diverse biological activities, including modulation of insect olfactory receptors (Orco) and enzyme inhibition (e.g., monoamine oxidase-B, MAO-B) .
Properties
IUPAC Name |
2-[(5-benzyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN4OS/c24-18-11-13-19(14-12-18)25-22(29)16-30-23-27-26-21(15-17-7-3-1-4-8-17)28(23)20-9-5-2-6-10-20/h1-14H,15-16H2,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKMQGPBPQLKMCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-fluorophenyl)acetamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Thioether Formation: The triazole intermediate is then reacted with a thiol compound to introduce the thioether linkage.
Acetamide Formation: The final step involves the reaction of the thioether intermediate with 4-fluoroaniline to form the acetamide derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.
Reduction: Reduction reactions could target the triazole ring or the acetamide group.
Substitution: The aromatic rings in the compound may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving triazole derivatives.
Medicine: Potential use as a pharmaceutical agent due to its structural similarity to known bioactive compounds.
Industry: Possible applications in materials science or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The presence of the fluorophenyl and benzyl groups may enhance binding affinity and specificity.
Comparison with Similar Compounds
Structure-Activity Relationship (SAR) Insights
Triazole Substituents: Position 4: Substitution with phenyl (target compound) vs. Position 5: Benzyl (target) vs. pyridinyl (VUAA1, OLC15) introduces differences in hydrophobicity and hydrogen-bonding capacity. Pyridinyl groups in VUAA1/OLC15 may engage in polar interactions with Orco receptors .
Acetamide Substituents :
- 4-Fluorophenyl (target, BB-4h): The electron-withdrawing fluorine atom enhances metabolic stability and may influence binding to enzymes (e.g., MAO-B) or receptors .
- 4-Methoxyphenyl (): Methoxy’s electron-donating nature increases solubility but may reduce membrane permeability compared to fluorine.
Thioether Linkage :
- The -S- group is critical for maintaining conformational flexibility and redox stability. Replacement with oxygen (e.g., ethers) could alter pharmacokinetics .
Biological Activity
2-((5-Benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-fluorophenyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical formula of 2-((5-Benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-fluorophenyl)acetamide is with a molecular weight of approximately 444.56 g/mol. The compound features a triazole ring which is known for its diverse biological activities.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Antitumor Activity
Research indicates that triazole derivatives exhibit significant anticancer properties. For instance, compounds similar to 2-((5-Benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-fluorophenyl)acetamide have shown cytotoxic effects against various cancer cell lines. A study demonstrated that triazole derivatives can induce apoptosis in cancer cells through mechanisms involving the modulation of Bcl-2 family proteins, leading to increased cell death in tumor cells .
2. Antimicrobial Activity
Triazole compounds are also recognized for their antimicrobial properties. In vitro studies have shown that similar compounds possess activity against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups enhances the antimicrobial efficacy by improving the interaction with microbial cell membranes .
3. Anti-inflammatory Effects
Some derivatives have demonstrated anti-inflammatory activity by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests potential therapeutic applications in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the triazole ring and substituents on the phenyl rings can significantly influence biological activity. For example:
- Substituent Effects : The introduction of fluorine atoms on the phenyl ring has been correlated with enhanced potency against specific cancer cell lines.
- Ring Modifications : Alterations in the triazole structure can lead to variations in bioactivity, highlighting the importance of precise structural configurations .
Case Studies
Several case studies have investigated the biological effects of triazole derivatives:
- Anticancer Study : A derivative similar to 2-((5-Benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-fluorophenyl)acetamide was tested against human glioblastoma cells and exhibited IC50 values lower than standard chemotherapeutic agents like doxorubicin, indicating superior efficacy .
- Antimicrobial Study : Another study evaluated a series of triazole compounds against Staphylococcus aureus and Escherichia coli, revealing that certain modifications resulted in significant antibacterial activity comparable to conventional antibiotics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
